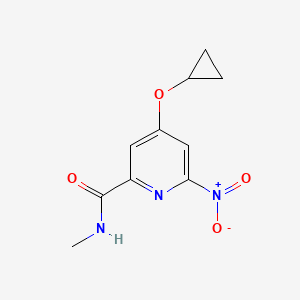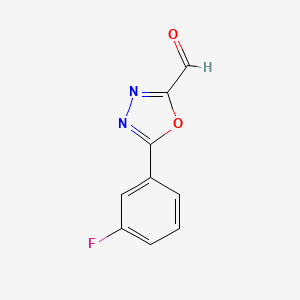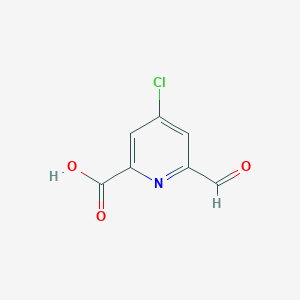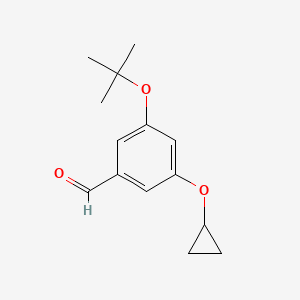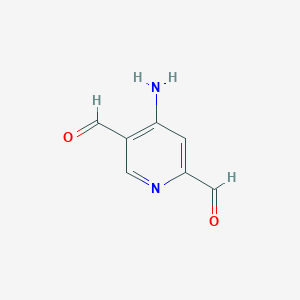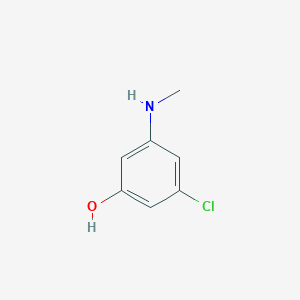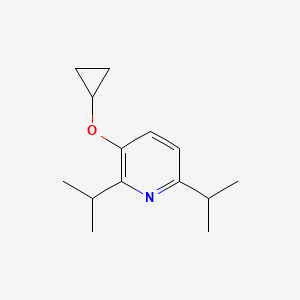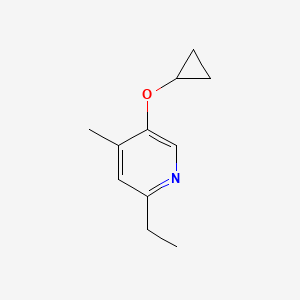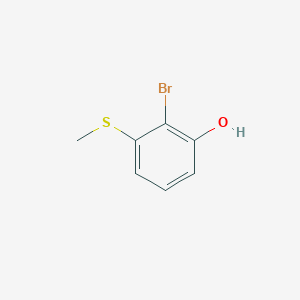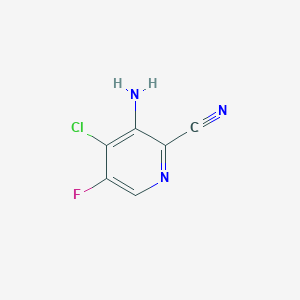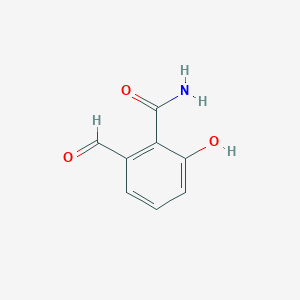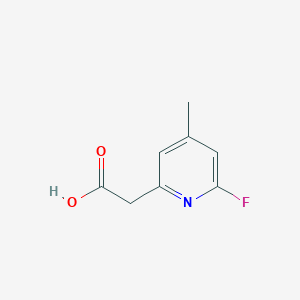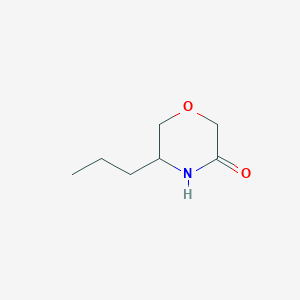
5-Propylmorpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propylmorpholin-3-one is an organic compound that belongs to the class of morpholinones It consists of a morpholine ring substituted with a propyl group at the 5-position and a ketone group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylmorpholin-3-one can be achieved through several methods. One common approach involves the cyclization of 1,2-amino alcohols with α-haloacid chlorides. The reaction typically proceeds through a sequence of coupling, cyclization, and reduction reactions. For example, starting from 1,2-amino alcohols, the intermediate is formed by coupling with α-haloacid chlorides, followed by cyclization to form the morpholine ring, and finally reduction to yield the desired morpholinone .
Industrial Production Methods
Industrial production of this compound can be scaled up using eco-friendly and cost-effective processes. One such method involves the use of transition metal catalysis, which allows for efficient and stereoselective synthesis. The process can be optimized for large-scale production by employing solid-phase synthesis techniques and using readily available starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
5-Propylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 5-Propylmorpholin-3-ol.
Substitution: Various substituted morpholinones depending on the electrophile used.
Applications De Recherche Scientifique
5-Propylmorpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 5-Propylmorpholin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler analog without the propyl and ketone substitutions.
4-Morpholin-3-one: Similar structure but with different substitution patterns.
N-Substituted Morpholinones: Compounds with various substituents on the nitrogen atom.
Uniqueness
5-Propylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the ketone functionality allows for unique interactions with molecular targets and provides opportunities for further functionalization .
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
5-propylmorpholin-3-one |
InChI |
InChI=1S/C7H13NO2/c1-2-3-6-4-10-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) |
Clé InChI |
ABRSYFJLBXYWCE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1COCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


